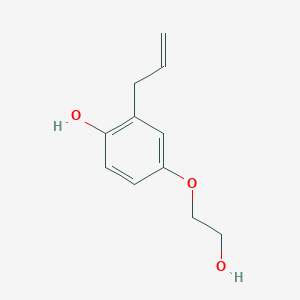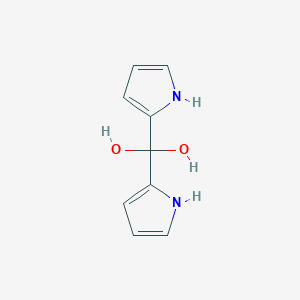
Di(1H-pyrrol-2-yl)methanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(1H-pyrrol-2-yl)methanediol is an organic compound characterized by the presence of two pyrrole rings attached to a central methanediol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(1H-pyrrol-2-yl)methanediol typically involves the reaction of pyrrole-2-carboxaldehyde with formaldehyde under controlled conditions. The reaction is carried out in an ethanol solution at room temperature, followed by heating and stirring for several hours to ensure complete reaction . The mixture is then cooled to room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Di(1H-pyrrol-2-yl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the methanediol group to a methylene group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyrrole derivatives, reduced methylene compounds, and various substituted pyrrole compounds .
科学的研究の応用
Di(1H-pyrrol-2-yl)methanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors
作用機序
The mechanism of action of Di(1H-pyrrol-2-yl)methanediol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Di(1H-pyrrol-2-yl)methanone: Similar in structure but with a ketone group instead of a methanediol group.
Di(1H-pyrrol-2-yl)methanethione: Contains a thione group, offering different chemical reactivity.
Pyrrole-2-carboxaldehyde: A precursor in the synthesis of Di(1H-pyrrol-2-yl)methanediol.
Uniqueness
This compound is unique due to its methanediol group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs .
特性
CAS番号 |
928842-03-9 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
bis(1H-pyrrol-2-yl)methanediol |
InChI |
InChI=1S/C9H10N2O2/c12-9(13,7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-13H |
InChIキー |
PYFBRWVFIJGUAD-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C(C2=CC=CN2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


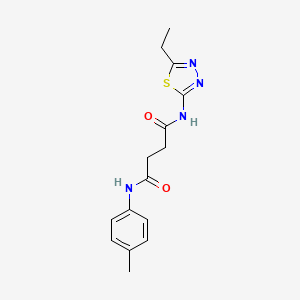

![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)

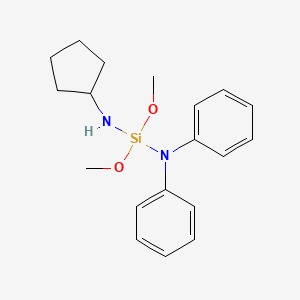
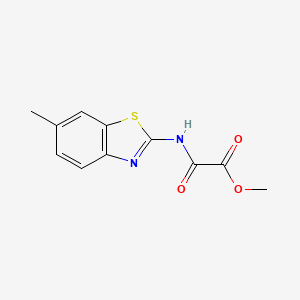
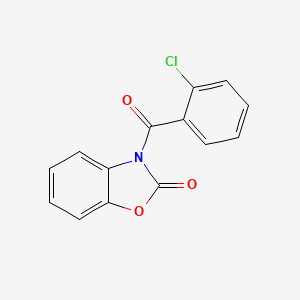
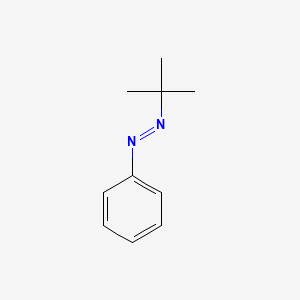

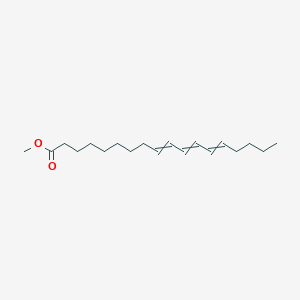
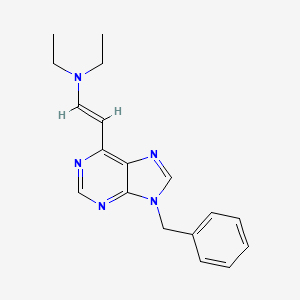
methanone](/img/structure/B14174300.png)
